![molecular formula C16H16FN5O2S B2588843 N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide CAS No. 941922-34-5](/img/structure/B2588843.png)
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS Registry Number, InChI, and InChIKey .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, including condensation, substitution, or coupling reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Apoptosis Induction and Cell Proliferation Inhibition
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzenesulfonamide has been investigated for its ability to induce apoptosis and inhibit cell proliferation in certain cancer cell lines. For instance, a study on JTE-522, a selective COX-2 inhibitor structurally related to the compound , demonstrated its efficacy in inducing apoptosis and inhibiting the proliferation of human endometrial cancer cell line RL95-2 cells. This effect was associated with the down-regulation of COX-2 mRNA and the up-regulation of p53, p21, and cyclin D1 proteins, suggesting a potential pathway through which these compounds may exert their effects (Li et al., 2002).
Photodynamic Therapy Applications
Another area of research focuses on the use of related compounds in photodynamic therapy (PDT), particularly for the treatment of cancer. Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
Mixed-ligand copper(II)-sulfonamide complexes, including those derived from benzenesulfonamide, have been evaluated for their DNA binding, DNA cleavage, genotoxicity, and anticancer activities. These complexes have shown varying degrees of effectiveness in binding to DNA and inducing cell death in tumor cells, primarily through apoptosis. Such studies highlight the potential of sulfonamide derivatives as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
Molecular Docking and Cyclooxygenase-2 Inhibition
Research into the synthesis and characterization of sulfonamide molecules, including molecular docking studies, has explored their potential as cyclooxygenase-2 (COX-2) inhibitors. Despite some compounds showing no significant inhibition potency, these studies are crucial for understanding the molecular interactions and designing more effective COX-2 inhibitors (Al-Hourani et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2S/c1-11-3-6-14(9-12(11)2)22-16(19-20-21-22)10-18-25(23,24)15-7-4-13(17)5-8-15/h3-9,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSCGCHRFWDEKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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